molecular formula C16H19N3O3 B12660603 4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline CAS No. 85098-82-4

4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline

Cat. No.: B12660603
CAS No.: 85098-82-4
M. Wt: 301.34 g/mol
InChI Key: MQQMJDREBUTCHP-UHFFFAOYSA-N
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Description

4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline typically involves the azo coupling reaction. This reaction is carried out by diazotizing 4-ethoxyaniline with sodium nitrite in an acidic medium to form the diazonium salt. This diazonium salt is then coupled with 2,5-dimethoxyaniline under basic conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline involves its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of amines that can interact with cellular components. This interaction can result in antimicrobial and antiproliferative effects by disrupting cellular processes and inhibiting the growth of microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Ethoxyphenyl)azo)-2,5-dimethoxyaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This compound exhibits distinct spectral properties and can form unique derivatives compared to its analogs .

Properties

CAS No.

85098-82-4

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]-2,5-dimethoxyaniline

InChI

InChI=1S/C16H19N3O3/c1-4-22-12-7-5-11(6-8-12)18-19-14-10-15(20-2)13(17)9-16(14)21-3/h5-10H,4,17H2,1-3H3

InChI Key

MQQMJDREBUTCHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N)OC

Origin of Product

United States

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